molecular formula C19H20N2O2S B2381953 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1795302-78-1

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2381953
CAS No.: 1795302-78-1
M. Wt: 340.44
InChI Key: MQCLJZQMTCIEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound with the molecular formula C18H18N2O2S and a molecular weight of 326.41 g/mol . This benzamide derivative features a hybrid structure incorporating a 3-cyanobenzamide core, a tetrahydro-2H-pyran-4-yl group, and a 2-(thiophen-2-yl)ethyl side chain, making it a valuable intermediate in pharmaceutical and heterocyclic chemistry research. Compounds within the tetrahydrobenzo[b]thiophene and benzamide families have demonstrated significant research interest due to their diverse biological activities. Recent scientific literature indicates that structurally related analogs are investigated for their potential as antioxidants, with some derivatives showing activity comparable to ascorbic acid by interacting with the Keap1 protein, a key regulator of cellular oxidative stress responses . Furthermore, benzamide derivatives are widely studied in medicinal chemistry for their role as inhibitors of various enzymatic targets, including histone deacetylases . The presence of both the tetrahydro-2H-pyran and thiophene rings in a single molecular framework provides a unique three-dimensional structure that is valuable for exploring structure-activity relationships in drug discovery campaigns. This compound is provided for research purposes only and is suitable for use in medicinal chemistry studies, heterocyclic compound synthesis, and pharmacological profiling. Researchers can utilize this building block to develop novel chemical entities for investigating new therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyano-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c20-14-15-3-1-4-16(13-15)19(22)21(17-7-10-23-11-8-17)9-6-18-5-2-12-24-18/h1-5,12-13,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCLJZQMTCIEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the cyano group, the tetrahydro-2H-pyran-4-yl group, and the 2-(thiophen-2-yl)ethyl group. Common reagents used in these steps include cyanating agents, pyran derivatives, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its effects on various biological pathways to determine its efficacy and safety as a drug candidate.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may enable it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The following table compares 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide with structurally related compounds from the evidence:

Compound Name / ID Core Structure Substituents Key Functional Groups Potential Applications
This compound (Target) Benzamide - 3-cyano
- N-(tetrahydro-2H-pyran-4-yl)
- N-(2-(thiophen-2-yl)ethyl)
Cyano, tetrahydro-2H-pyran, thiophene Kinase inhibition, epigenetic targets
4-acetamido-3-(benzyloxy)-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide (Compound 13, ) Benzamide - 4-acetamido
- 3-benzyloxy
- N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)
Acetamido, benzyloxy, tetrahydro-2H-pyran Bromodomain inhibition (e.g., BET)
3-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazol-3-yl}-N-(tetrahydropyran-4-yl)benzamide () Benzamide - 3-(pyrazolyl-phenyl)
- N-(tetrahydropyran-4-yl)
Pyrazole, 4-methylpiperazine Kinase or receptor modulation

Functional Group Analysis

  • Cyano vs. Acetamido/Benzyloxy (Compound 13): The 3-cyano group in the target compound is more electron-withdrawing than the 4-acetamido and 3-benzyloxy substituents in Compound 13. This may reduce solubility but enhance binding to hydrophobic pockets in target proteins.
  • Thiophen-2-yl vs.
  • Tetrahydro-2H-pyran vs. Tetrahydropyran-4-yl : Both moieties improve solubility, but the tetrahydro-2H-pyran-4-yl group in the target compound may confer conformational rigidity compared to simpler tetrahydropyran derivatives .

Research Findings and Pharmacological Implications

Binding Affinity and Selectivity

  • Compound 13 () : Demonstrated high selectivity for bromodomains (e.g., BRD4), attributed to its benzyloxy and acetamido groups. The tetrahydro-2H-pyran-4-yl ethyl chain enhanced bioavailability in vivo.
  • Target Compound: While direct data are lacking, the thiophen-2-yl ethyl group may favor binding to cysteine-rich domains (e.g., kinases), and the cyano group could stabilize interactions with catalytic lysine residues.

Solubility and Metabolic Stability

  • The tetrahydro-2H-pyran group in both the target and Compound 13 improves water solubility (>50 μM in PBS, estimated) compared to non-heterocyclic analogs .
  • The thiophene ring in the target compound may reduce oxidative metabolism compared to benzyl or pyrazole groups, as sulfur atoms are less prone to CYP450-mediated oxidation .

Biological Activity

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that belongs to a class of benzamide derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, analgesic, and possibly neuroprotective effects. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Structure and Properties

The molecular structure of this compound can be depicted as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}\text{S}

This compound features:

  • A cyano group (CN-C\equiv N)
  • A tetrahydropyran ring , which contributes to its structural complexity and potential biological interactions.
  • A thiophene moiety , known for its involvement in various biological activities.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives containing thiophene rings have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators. The presence of the tetrahydropyran ring may enhance the compound's bioavailability and efficacy in targeting inflammatory pathways.

Analgesic Activity

The analgesic potential of this compound has been suggested by studies on related compounds. These studies demonstrate that modifications in the benzamide structure can lead to varying degrees of pain relief in animal models. The mechanism is thought to involve modulation of pain receptors, particularly through interactions with cannabinoid receptors.

Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The thiophene and tetrahydropyran components may contribute to these protective mechanisms by acting as antioxidants.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased affinity for target receptors
Variation in alkyl chain lengthAltered lipophilicity and bioavailability
Substitution on the thiophene ringEnhanced anti-inflammatory activity

Case Studies

  • Case Study on Anti-inflammatory Activity : A study demonstrated that a related compound significantly reduced edema in a rat model when administered at specific dosages. The results indicated a dose-dependent response, suggesting that the structural features of the compound play a crucial role in its therapeutic effects.
  • Neuroprotective Study : In vitro assays showed that similar compounds protected neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests that this compound could potentially serve as a candidate for neurodegenerative diseases.

Q & A

Q. What are the critical steps and considerations for synthesizing 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide with high yield and purity?

Methodological Answer:

  • Step 1: Precursor Preparation
    • Synthesize the tetrahydro-2H-pyran-4-amine and 2-(thiophen-2-yl)ethylamine precursors separately. The former requires cyclization of diols under acidic conditions, while the latter involves alkylation of thiophene derivatives .
    • Key Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmosphere to prevent side reactions.
  • Step 2: Amide Bond Formation
    • React 3-cyanobenzoyl chloride with the two amine groups sequentially. A Schlenk line setup is recommended to control stoichiometry and avoid over-alkylation .
    • Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and adjust temperature (40–60°C) to balance reaction rate and byproduct formation .
  • Step 3: Purification
    • Use column chromatography (silica gel, gradient elution with hexane:EtOAc) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Key peaks include the thiophene protons (δ 6.8–7.2 ppm), tetrahydro-2H-pyran protons (δ 3.5–4.0 ppm), and benzamide aromatic protons (δ 7.4–8.1 ppm). Integration ratios should confirm stoichiometry .
    • 13C NMR : Verify the cyano group at ~115 ppm and carbonyl (C=O) at ~165 ppm .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS should match the molecular formula C20H21N2O2S (calc. [M+H]+: 353.13) with <2 ppm error .
  • X-ray Crystallography :
    • For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for structure refinement .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against kinase targets?

Methodological Answer:

  • Hypothesis-Driven SAR :
    • Variable Groups : Modify the cyano group (e.g., replace with nitro or trifluoromethyl) and the tetrahydro-2H-pyran moiety (e.g., substitute with piperidine or morpholine) to assess impact on binding affinity .
    • Assay Design :
  • Use FRET-based kinase inhibition assays (e.g., BRD4 bromodomain) with ATP concentration titrations to determine IC50 values. Include positive controls (e.g., JQ1) .
  • Validate selectivity via kinase panel screening (≥50 kinases) to identify off-target effects .
  • Data Interpretation :
    • Compare docking simulations (AutoDock Vina) with crystallographic data (PDB: 7P6Y) to correlate substituent effects with binding pocket interactions .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms (e.g., in vitro vs. cell-based assays)?

Methodological Answer:

  • Assay Validation :
    • In Vitro vs. Cellular Assays : Replicate in vitro results using cell-permeable analogs and measure intracellular target engagement via CETSA (Cellular Thermal Shift Assay) .
    • Control Experiments : Include a non-hydrolyzable ATP analog in cell-based assays to rule out ATP competition artifacts .
  • Data Normalization :
    • Normalize IC50 values to cell viability (MTT assay) and adjust for compound solubility (determined via nephelometry in PBS) .
  • Advanced Analytics :
    • Use machine learning (e.g., Random Forest) to identify assay-specific variables (e.g., serum protein binding) that skew activity data .

Q. How can researchers optimize the compound’s physicochemical properties (e.g., solubility, metabolic stability) without compromising target affinity?

Methodological Answer:

  • Solubility Enhancement :
    • Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) on the tetrahydro-2H-pyran ring. Monitor logP via shake-flask method (target logP <3) .
  • Metabolic Stability :
    • Conduct microsomal stability assays (human liver microsomes, NADPH cofactor). Replace metabolically labile groups (e.g., thiophene) with bioisosteres (e.g., furan) .
  • In Silico Guidance :
    • Use Schrödinger’s QikProp to predict ADME properties and prioritize analogs with favorable profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and docking data regarding binding modes?

Methodological Answer:

  • Crystallographic Validation :
    • Co-crystallize the compound with the target protein (e.g., BRD4 bromodomain) and resolve the structure to ≤2.0 Å resolution. Use SHELXD for phase determination .
  • Docking Refinement :
    • Incorporate molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility and solvent effects .
  • Statistical Analysis :
    • Apply RMSD metrics to compare docking poses with crystallographic data. Discard poses with RMSD >2.0 Å .

Q. What methodologies validate the compound’s mechanism of action when initial pathway analysis yields ambiguous results?

Methodological Answer:

  • Multi-Omics Integration :
    • Combine RNA-seq (to identify differentially expressed genes) with phosphoproteomics (to map kinase signaling nodes) .
  • Genetic Knockdown :
    • Use CRISPR/Cas9 to silence putative targets and assess rescue of phenotype in the presence of the compound .
  • Biochemical Confirmation :
    • Perform SPR (Surface Plasmon Resonance) to measure direct binding kinetics (ka, kd) and compare with cellular activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.